molecular formula C19H36Cl2N2O2 B2453601 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185370-51-7

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2453601
CAS No.: 1185370-51-7
M. Wt: 395.41
InChI Key: TWEKCYBWAPESEA-UHFFFAOYSA-N
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Description

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by its complex structure, featuring an adamantane core, a methoxy group, and a piperazine ring. This compound has attracted attention in various fields due to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several steps:

  • Adamantane Functionalization: The adamantane core is functionalized using halogenation and subsequent nucleophilic substitution to introduce the methoxy group.

  • Piperazine Ring Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.

  • Final Coupling: The final step involves coupling the intermediate with 3-(4-methylpiperazin-1-yl)propan-2-ol under basic conditions, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent choices and purification methods are critical to ensure scalability and consistency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: The carbonyl group, if present, can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

  • Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

  • Reducing Agents: NaBH4, LiAlH4 (Lithium aluminum hydride)

  • Nucleophiles: Various amines and alcohols for substitution reactions.

Major Products Formed

The major products depend on the type of reactions:

  • Oxidation: Formation of a ketone or aldehyde derivative.

  • Reduction: Conversion to the corresponding alcohol.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is used as a building block for synthesizing more complex molecules, exploring reaction mechanisms, and studying stereochemical effects.

Biology

In biological research, this compound is investigated for its interactions with cellular components, its effects on metabolic pathways, and its potential as a molecular probe for studying biological processes.

Medicine

Medically, it shows promise due to its potential therapeutic properties, particularly in the modulation of neurotransmitter systems, making it a candidate for drug development in neurological and psychiatric disorders.

Industry

Industrially, its unique structure makes it valuable in the development of advanced materials, including polymers and nanomaterials, where it can impart specific physical and chemical properties.

Mechanism of Action

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects through various mechanisms:

  • Molecular Targets: It targets specific receptors or enzymes in the body, influencing their activity.

  • Pathways: It modulates signaling pathways, potentially altering cellular responses and metabolic processes.

Comparison with Similar Compounds

Uniqueness

This compound stands out due to its adamantane core, which provides stability and unique steric effects. Its combination with the methoxy and piperazine groups further enhances its versatility and biological activity.

Similar Compounds

  • 1-Adamantylamine: Similar adamantane core but lacks the methoxy and piperazine groups.

  • Memantine: An adamantane derivative used in Alzheimer's disease treatment, shares structural similarities but with different functional groups.

  • Rimantadine: Another adamantane derivative with antiviral properties, structurally similar but functionally distinct.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2.2ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;;/h15-18,22H,2-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEKCYBWAPESEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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